2-Ethylhexyl-D-xylopyranosid

Übersicht

Beschreibung

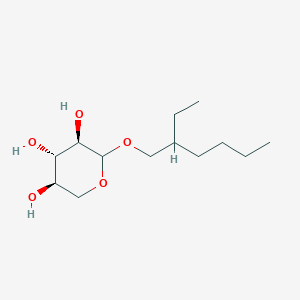

2-Ethylhexyl-D-xylopyranoside is a compound with a fascinating blend of properties. It belongs to the class of β-xylopyranosides , which are glycosides containing a xylopyranose motif. D-xylose, the main constituent of hemicelluloses, provides the xylopyranose backbone, and this motif is widely distributed in the plant kingdom. Interestingly, D-xylose is an uncommon carbohydrate in mammalian cells, primarily found in the structures of proteoglycans—a group of macromolecules with crucial biological functions .

Synthesis Analysis

The preparation of β-xylopyranosides involves various routes based on the nature of the glycosidic linkage and the aglycone moiety. Both chemical and enzymatic pathways contribute to their synthesis. Researchers have explored these methods to obtain 2-Ethylhexyl-D-xylopyranoside and related compounds .

Molecular Structure Analysis

The molecular structure of 2-Ethylhexyl-D-xylopyranoside features a xylopyranose ring with an ethylhexyl substituent at the C2 position. The stereochemistry of the glycosidic linkage is crucial for its properties and applications. Detailed spectroscopic techniques, such as NMR and X-ray crystallography, can elucidate its precise structure .

Chemical Reactions Analysis

2-Ethylhexyl-D-xylopyranoside participates in various chemical reactions. It can serve as an activator in the biosynthesis of glycosaminoglycans (GAGs) and may play a role in enzyme inhibition. Additionally, its surfactant properties make it intriguing for industrial applications .

Wissenschaftliche Forschungsanwendungen

Bioabbau von Umweltverschmutzung

2-Ethylhexyl-D-xylopyranosid: kann eine Rolle beim biologischen Abbau von Umweltverschmutzung wie Phthalaten spielen. Forschungen haben gezeigt, dass bestimmte Bakterienstämme ähnliche Verbindungen als Kohlenstoffquelle für Wachstum und Abbau nutzen können . Diese Anwendung ist entscheidend für Umweltbioreinigungsbemühungen, insbesondere in der Wasser- und Sedimentbehandlung.

Studien zur Hormonstörung

Diese Verbindung ist strukturell ähnlich wie Di-2-ethylhexylphthalat (DEHP), ein bekannter Hormonstörer. Studien zu DEHP geben Einblicke, wie this compound verwendet werden könnte, um die Auswirkungen von hormonstörenden Chemikalien auf den Fettstoffwechsel und die Adipogenese sowie deren breitere Auswirkungen auf die menschliche Gesundheit zu verstehen .

Forschung zum Fettstoffwechsel

Die Auswirkungen von DEHP auf den Fettstoffwechsel legen nahe, dass this compound in der Forschung verwendet werden könnte, um die Stoffwechselwege zu untersuchen, die an der Fettsynthese und dem Fettabbau beteiligt sind. Dies kann zu unserem Verständnis von Fettleibigkeit und anderen Stoffwechselstörungen beitragen .

Toxikologie und Sicherheitsbewertung

Aufgrund seiner Ähnlichkeit mit DEHP kann this compound in toxikologischen Studien wichtig sein, um die Sicherheit und die potenziellen Gesundheitsrisiken der Exposition gegenüber synthetischen Chemikalien in Kunststoffen und anderen Konsumgütern zu bewerten .

Wirkmechanismus

Target of Action

It is known that xylopyranosides, the class of compounds to which 2-ethylhexyl-d-xylopyranoside belongs, are often involved in the synthesis of complex carbohydrates and oligosaccharides . These molecules play crucial roles in various biological processes, including cell signaling and recognition .

Mode of Action

Xylopyranosides are known to exhibit profound efficacy in studying an array of ailments associated with intricate cellular signaling pathways . They act as robust glycosylation inhibitors , affecting the process of adding a glycosyl group to a molecule, a critical modification of proteins in cells.

Result of Action

As a glycosylation inhibitor , it could potentially alter the structure and function of glycosylated proteins, impacting various cellular processes.

Biochemische Analyse

Biochemical Properties

2-Ethylhexyl-D-xylopyranoside plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The nature of these interactions involves the binding of 2-Ethylhexyl-D-xylopyranoside to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 2-Ethylhexyl-D-xylopyranoside can interact with various proteins, influencing their structure and function .

Cellular Effects

The effects of 2-Ethylhexyl-D-xylopyranoside on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Ethylhexyl-D-xylopyranoside can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .

Molecular Mechanism

At the molecular level, 2-Ethylhexyl-D-xylopyranoside exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s activity. Additionally, 2-Ethylhexyl-D-xylopyranoside can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can result in altered cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

The effects of 2-Ethylhexyl-D-xylopyranoside can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that 2-Ethylhexyl-D-xylopyranoside can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Ethylhexyl-D-xylopyranoside vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, 2-Ethylhexyl-D-xylopyranoside can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .

Metabolic Pathways

2-Ethylhexyl-D-xylopyranoside is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, 2-Ethylhexyl-D-xylopyranoside can affect the glycolytic pathway by interacting with enzymes such as hexokinase and phosphofructokinase, leading to changes in the levels of glycolytic intermediates .

Transport and Distribution

Within cells and tissues, 2-Ethylhexyl-D-xylopyranoside is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of 2-Ethylhexyl-D-xylopyranoside can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 2-Ethylhexyl-D-xylopyranoside is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-Ethylhexyl-D-xylopyranoside can affect its interactions with other biomolecules and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

(3R,4S,5R)-2-(2-ethylhexoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O5/c1-3-5-6-9(4-2)7-17-13-12(16)11(15)10(14)8-18-13/h9-16H,3-8H2,1-2H3/t9?,10-,11+,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWPYZSNVHTAGQ-VFIJVLHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

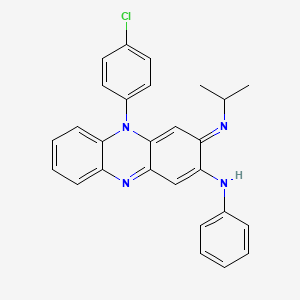

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methanesulfonyl-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1460350.png)

![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)

![Gal[2Ac,346Bn]-beta-SPh](/img/structure/B1460360.png)

![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)

![[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B1460368.png)